molecular formula C14H12N4 B2532499 N-(6-methylpyrazin-2-yl)quinolin-5-amine CAS No. 2310014-73-2

N-(6-methylpyrazin-2-yl)quinolin-5-amine

Cat. No.: B2532499
CAS No.: 2310014-73-2
M. Wt: 236.278
InChI Key: KMQWRJJBVLTJIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylpyrazin-2-yl)quinolin-5-amine: is a heterocyclic compound that combines a quinoline and a pyrazine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyrazine rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyrazin-2-yl)quinolin-5-amine typically involves the reaction of a quinoline derivative with a pyrazine derivative. One common method involves the condensation of 2-chloroquinoline with 6-methylpyrazine-2-amine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like 1-pentanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyrazin-2-yl)quinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

N-(6-methylpyrazin-2-yl)quinolin-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with broad applications in medicinal chemistry.

    Pyrazine: Another nitrogen-containing heterocycle known for its biological activity.

    Quinazoline: A compound structurally similar to quinoline but with an additional nitrogen atom in the ring.

Uniqueness

N-(6-methylpyrazin-2-yl)quinolin-5-amine is unique due to the combination of quinoline and pyrazine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-methylpyrazin-2-yl)quinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-10-8-15-9-14(17-10)18-13-6-2-5-12-11(13)4-3-7-16-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQWRJJBVLTJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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